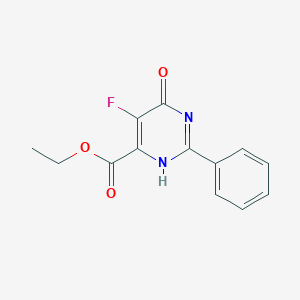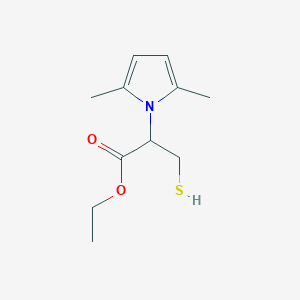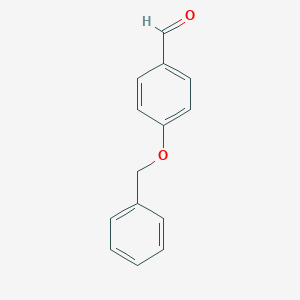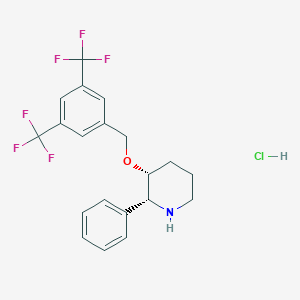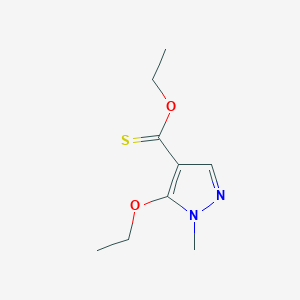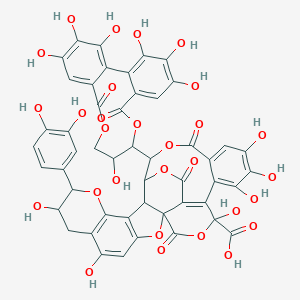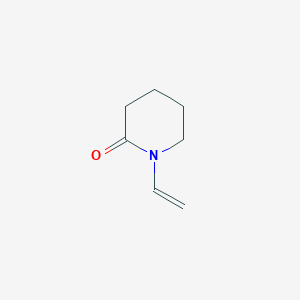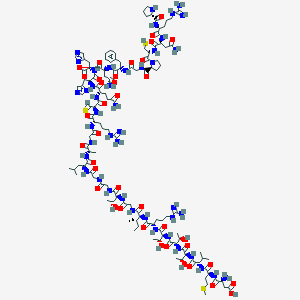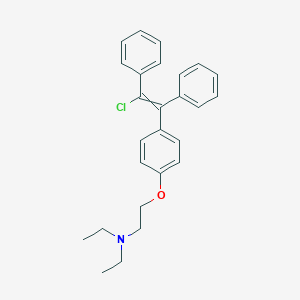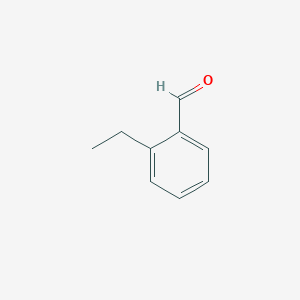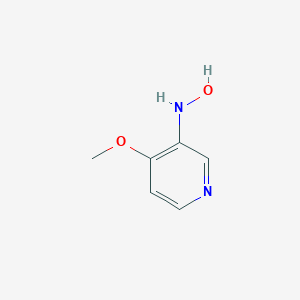
N-(4-methoxypyridin-3-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxypyridin-3-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and gene silencing. Mocetinostat is a promising drug candidate for the treatment of cancer and other diseases that involve aberrant gene expression.
Mecanismo De Acción
N-(4-methoxypyridin-3-yl)hydroxylamine exerts its therapeutic effects by inhibiting HDACs, which results in the increased acetylation of histones and the activation of gene expression. This leads to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, leading to the activation of antitumor immune responses. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have neuroprotective effects in preclinical models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxypyridin-3-yl)hydroxylamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has demonstrated significant antitumor activity. However, N-(4-methoxypyridin-3-yl)hydroxylamine also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental settings. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxypyridin-3-yl)hydroxylamine. First, clinical trials are needed to determine its safety and efficacy in humans. Second, further studies are needed to understand the mechanisms underlying its neuroprotective effects in preclinical models of neurological disorders. Third, the potential use of N-(4-methoxypyridin-3-yl)hydroxylamine in combination with other therapies, such as chemotherapy and immunotherapy, should be investigated. Fourth, the development of more potent and selective HDAC inhibitors based on the structure of N-(4-methoxypyridin-3-yl)hydroxylamine may lead to the discovery of new drug candidates for the treatment of cancer and other diseases. Finally, the role of N-(4-methoxypyridin-3-yl)hydroxylamine in regulating gene expression and chromatin structure should be further explored to gain a deeper understanding of its biological effects.
Métodos De Síntesis
N-(4-methoxypyridin-3-yl)hydroxylamine can be synthesized through a multi-step process that involves the coupling of 4-methoxypyridine-3-boronic acid with 4-bromoaniline, followed by the reduction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxypyridin-3-yl)hydroxylamine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-methoxypyridin-3-yl)hydroxylamine has also been tested in preclinical models of cancer and has demonstrated significant antitumor activity. In addition to cancer, N-(4-methoxypyridin-3-yl)hydroxylamine has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.
Propiedades
Número CAS |
151068-23-4 |
|---|---|
Nombre del producto |
N-(4-methoxypyridin-3-yl)hydroxylamine |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N-(4-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3 |
Clave InChI |
HGWMUVUJZJWPBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=NC=C1)NO |
SMILES canónico |
COC1=C(C=NC=C1)NO |
Sinónimos |
3-Pyridinamine,N-hydroxy-4-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



